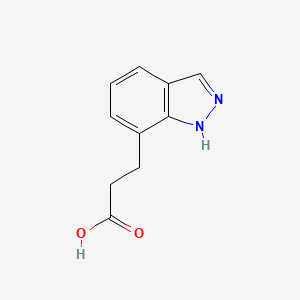
3-(1H-indazol-7-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indazol-7-yl)propanoic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The indazole nucleus is a significant structural motif in medicinal chemistry due to its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indazol-7-yl)propanoic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can yield indazole derivatives . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper, silver, and iodine are commonly used in these processes . These methods are preferred in industrial settings due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indazol-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indazole ring .
Scientific Research Applications
3-(1H-indazol-7-yl)propanoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-indazol-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
3-(1H-indazol-7-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(1H-indazol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)5-4-7-2-1-3-8-6-11-12-10(7)8/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |
InChI Key |
IPUHMEMVVLNTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCC(=O)O)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















